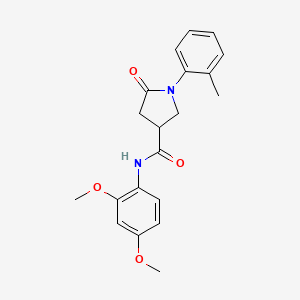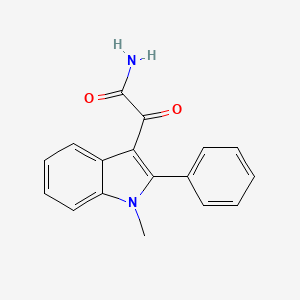![molecular formula C18H27N3O3S B4424885 1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4424885.png)
1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine
Descripción general
Descripción
1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. TFMPP has been widely used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine is not fully understood, but it is believed to act as a partial agonist at the 5-HT1A and 5-HT2A receptors in the brain. This compound has also been shown to inhibit the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. This compound has been shown to increase dopamine release in the brain, which may contribute to its anxiolytic and antidepressant effects. This compound has also been shown to increase heart rate and blood pressure, which may limit its therapeutic application. This compound has been shown to have a low toxicity profile, making it a relatively safe compound for scientific research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has several advantages for lab experiments. This compound is a cost-effective compound that can be synthesized on a large scale. This compound has a relatively simple structure, making it easy to modify for structure-activity relationship studies. This compound has a low toxicity profile, making it a relatively safe compound for scientific research.
However, this compound also has several limitations for lab experiments. This compound has a short half-life, making it difficult to study its long-term effects. This compound has a narrow therapeutic window, meaning that small changes in dosage can have significant effects on its biochemical and physiological effects. This compound has also been shown to have limited solubility, which may limit its application in certain experiments.
Direcciones Futuras
There are several future directions for the study of 1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine. First, further research is needed to fully understand its mechanism of action and its effects on the brain. Second, studies are needed to investigate the potential therapeutic applications of this compound, particularly in the treatment of anxiety and depression. Third, studies are needed to investigate the long-term effects of this compound and its potential for addiction and abuse. Fourth, studies are needed to investigate the potential side effects of this compound and its interactions with other drugs. Finally, further research is needed to develop new compounds based on the structure of this compound with improved therapeutic efficacy and safety profiles.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively used in scientific research to investigate its potential therapeutic applications, mechanism of action, biochemical and physiological effects, and future directions. This compound has several advantages for lab experiments, but also has limitations that need to be addressed. Further research is needed to fully understand the potential of this compound as a therapeutic agent and to develop new compounds based on its structure.
Aplicaciones Científicas De Investigación
1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been extensively used in scientific research to investigate its potential therapeutic applications. This compound has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of anxiety and depression. This compound has also been investigated for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
Propiedades
IUPAC Name |
(1-ethylsulfonylpiperidin-4-yl)-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-2-25(23,24)21-10-8-16(9-11-21)18(22)20-14-12-19(13-15-20)17-6-4-3-5-7-17/h3-7,16H,2,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQQXVOFGCOPDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 1-[2-methyl-5-(1-piperidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4424829.png)


![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide](/img/structure/B4424852.png)
![N-(4-chloro-3-{[3-(diethylamino)pyrrolidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B4424858.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B4424862.png)
![benzyl [1-(4-isopropoxybenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4424864.png)

![5-bromo-N-[2-(4-pyridinyl)ethyl]-2-furamide](/img/structure/B4424872.png)
![1-[7-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B4424874.png)

![N-[3-(4-morpholinyl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4424888.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4424892.png)
![N-[2-methoxy-5-(1-piperidinylsulfonyl)phenyl]-2-furamide](/img/structure/B4424899.png)